Comparative TLR7 Reporter Gene Activation vs. Resiquimod (R848)
In a TLR7-specific HEK-293T reporter assay, SC1 activates NF-κB to a comparable level as the benchmark agonist resiquimod (R848), confirming its potent target engagement. Both compounds were tested at 10 µM and demonstrated TLR7-specific signaling, with no activation of TLR4 control, establishing SC1 as a potent and selective TLR7 agonist. [1]
| Evidence Dimension | TLR7-dependent NF-κB activation (measured by luciferase reporter activity) |
|---|---|
| Target Compound Data | Comparable luciferase activity induction to R848 at 10 µM |
| Comparator Or Baseline | Resiquimod (R848, 10 µM): robust luciferase activity induction. LPS (10 µM, negative control): no significant induction. |
| Quantified Difference | Not significantly different; both are potent activators of TLR7 at the tested concentration. |
| Conditions | HEK-293T cells stably transfected with human TLR7 and an NF-κB luciferase reporter plasmid; 24-hour stimulation with 10 µM compound. |
Why This Matters
This confirms that SC1 is not a weak partial agonist but a full and potent activator of the primary therapeutic target, TLR7, which is a prerequisite for any candidate intended to match the efficacy of reference compounds.
- [1] Rösemann, R., et al. A novel TLR7 agonist reverses NK cell anergy and cures RMA-S lymphoma-bearing mice. OncoImmunology 5, e1189051 (2016). View Source
